molecular formula C13H18ClNO2 B1500300 (R)-2-(2-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride CAS No. 1217859-15-8

(R)-2-(2-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride

Cat. No.: B1500300
CAS No.: 1217859-15-8
M. Wt: 255.74 g/mol
InChI Key: CDBIBJDHAAXDCY-BTQNPOSSSA-N
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Description

Pyrrolidine derivatives, such as N-Boc-pyrrolidine, are a class of organic compounds that contain a pyrrolidine ring, a five-membered ring with one nitrogen atom . They are used as building blocks in the synthesis of various organic compounds .


Synthesis Analysis

N-Boc-pyrrolidine can undergo α-arylation in the presence of a palladium catalyst with high enantioselectivity . It may be used in the synthesis of 2-aryl-N-boc-pyrrolidines, scalemic 2-pyrrolidinylcuprates, and 2-alkenyl-N-Boc-pyrrolidines .


Molecular Structure Analysis

The molecular structure of N-Boc-pyrrolidine, a similar compound, is represented by the SMILES string CC(C)(C)OC(=O)N1CCCC1 . The empirical formula is C9H17NO2 .


Chemical Reactions Analysis

N-Boc-pyrrolidine has been reported to have a reactivity towards C-H insertion reaction that is 2000 times more than cyclohexane .


Physical and Chemical Properties Analysis

N-Boc-pyrrolidine, a similar compound, is a liquid at room temperature with a density of 0.977 g/mL at 25 °C . It has a refractive index of 1.449 and a boiling point of 80 °C at 0.2 mmHg .

Scientific Research Applications

Organic Synthesis and Stereochemistry

In organic synthesis, the structural characteristics of pyrrolidine derivatives, including (R)-2-(2-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride, facilitate the development of complex molecular architectures. For instance, the synthesis of optically pure 2-(1-hydroxybenzyl)piperidine and pyrrolidine showcases the importance of stereochemistry in creating compounds with desired biological activities. These syntheses involve reactions that emphasize control over stereoselectivity, crucial for producing pharmaceutically relevant molecules (Rajalakshmi et al., 2013; Ruano, Alemán, & Cid, 2006).

Catalysis and Material Science

The field of catalysis benefits from the unique properties of pyrrolidine derivatives, leveraging these compounds in the synthesis of complex molecular frameworks. For example, studies on rhodium-catalyzed reactions demonstrate the utility of pyrrolidine-based ligands in achieving high regioselectivity and efficiency in organic transformations. Such applications underscore the role of these compounds in facilitating chemical reactions with precision and environmental friendliness (Di Giuseppe et al., 2012).

Pharmaceutical Research and Development

In pharmaceutical research, pyrrolidine derivatives serve as key intermediates in the synthesis of drugs, highlighting their contribution to the development of new therapeutic agents. The synthesis and characterization of novel chiral auxiliaries based on pyrrolidine frameworks exemplify the compound's significance in producing enantiomerically pure substances, essential for drug efficacy and safety (Belokon’ et al., 2002). These studies not only advance synthetic methodologies but also contribute to the understanding of structure-activity relationships in medicinal chemistry.

Advanced Materials and Polymer Science

The versatility of this compound extends into the realm of material science, where its derivatives aid in the synthesis of high-performance polymers. Research on poly(amide-imide)s derived from pyrrolidine-based dicarboxylic acids demonstrates the potential of these materials in applications requiring thermal stability, mechanical strength, and chemical resistance (Hajibeygi, Faghihi, & Shabanian, 2011). Such developments are crucial for advancing technologies in aerospace, electronics, and environmental engineering.

Safety and Hazards

N-Boc-pyrrolidine is classified as an eye irritant, skin irritant, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

(2R)-2-[(2-methylphenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2.ClH/c1-10-5-2-3-6-11(10)9-13(12(15)16)7-4-8-14-13;/h2-3,5-6,14H,4,7-9H2,1H3,(H,15,16);1H/t13-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDBIBJDHAAXDCY-BTQNPOSSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC2(CCCN2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C[C@]2(CCCN2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40661593
Record name 2-[(2-Methylphenyl)methyl]-L-proline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217859-15-8
Record name 2-[(2-Methylphenyl)methyl]-L-proline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-2-(2-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride
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(R)-2-(2-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride
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(R)-2-(2-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride
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(R)-2-(2-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride
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(R)-2-(2-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 6
(R)-2-(2-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride

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